

# Confirming the Identity of Tributylphenoxystannane using NMR Spectroscopy: A Comparative Guide

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## Compound of Interest

Compound Name: Tributylphenoxystannane

Cat. No.: B15341946

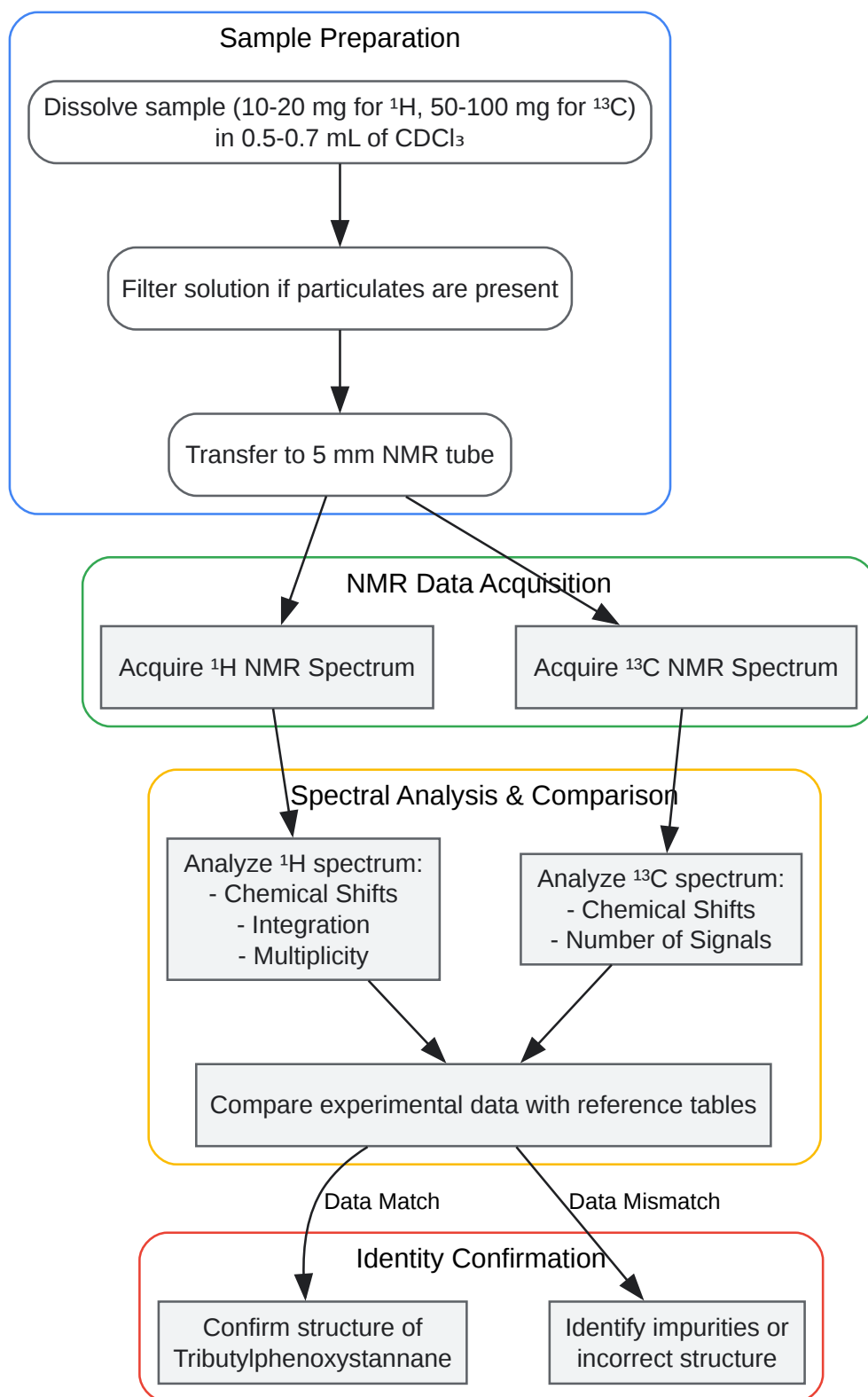
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This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data of **tributylphenoxystannane** with that of its potential precursors and related impurities. By presenting detailed experimental protocols and clear data tables, this document serves as a practical resource for the unambiguous identification and purity assessment of **tributylphenoxystannane** in a laboratory setting.

## Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a synthesized **tributylphenoxystannane** sample using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy.



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Figure 1. Workflow for NMR-based identification of **tributylphenoxystannane**.

## Experimental Protocol: NMR Spectroscopy

This section details the methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the analysis of **tributylphenoxystannane**.

### 1. Sample Preparation:

- For  $^1\text{H}$  NMR: Accurately weigh 10-20 mg of the **tributylphenoxystannane** sample.
- For  $^{13}\text{C}$  NMR: Accurately weigh 50-100 mg of the **tributylphenoxystannane** sample.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup>  $\text{CDCl}_3$  is a common choice for its ability to dissolve a wide range of organic compounds.<sup>[1]</sup>
- Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The final sample height in the NMR tube should be approximately 4-5 cm.

### 2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
- Solvent:  $\text{CDCl}_3$ . The residual solvent peak for  $^1\text{H}$  NMR is at approximately 7.26 ppm, and for  $^{13}\text{C}$  NMR, it is at approximately 77.16 ppm.
- Internal Standard: Tetramethylsilane (TMS) at 0 ppm can be used as an internal standard for referencing the chemical shifts.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16 to 32 scans are typically sufficient.
  - Relaxation Delay: 1-2 seconds.

- Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: A spectral width of approximately 220-250 ppm is standard.

### 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the  $^1\text{H}$  NMR spectrum to deduce proton coupling information.

## Data Presentation and Comparison

The following tables summarize the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **tributylphenoxystannane** and compare them with the experimental data for common starting materials and potential impurities.

Table 1:  $^1\text{H}$  NMR Data Comparison (in  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm) - Tributyl Group	Chemical Shift ( $\delta$ , ppm) - Phenyl/Other Group
Tributylphenoxystannane (Expected)	~0.9 (t, 9H, -CH <sub>3</sub> ), ~1.3 (sextet, 6H, -CH <sub>2</sub> -CH <sub>3</sub> ), ~1.5 (quintet, 6H, -Sn-CH <sub>2</sub> -CH <sub>2</sub> -), ~1.1 (t, 6H, -Sn-CH <sub>2</sub> -)	~6.8-7.3 (m, 5H, -O-C <sub>6</sub> H <sub>5</sub> )
Tributyltin Chloride	0.93 (t, 9H), 1.35 (sextet, 6H), 1.59 (m, 6H), 1.14 (t, 6H)[2]	N/A
Bis(tributyltin) Oxide	~0.9 (t, 18H), ~1.3 (m, 12H), ~1.5 (m, 12H), ~1.1 (t, 12H)	N/A
Phenol	N/A	~4.5-5.5 (broad s, 1H, -OH), 6.9-7.3 (m, 5H, -C <sub>6</sub> H <sub>5</sub> )

Table 2: <sup>13</sup>C NMR Data Comparison (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm) - Tributyl Group	Chemical Shift ( $\delta$ , ppm) - Phenyl/Other Group
Tributylphenoxystannane (Expected)	~13.7 (-CH <sub>3</sub> ), ~27.4 (-CH <sub>2</sub> -CH <sub>3</sub> ), ~29.1 (-Sn-CH <sub>2</sub> -CH <sub>2</sub> -), ~16.5 (-Sn-CH <sub>2</sub> )	~160 (C-O), ~129 (ortho-C), ~120 (para-C), ~118 (meta-C) [3][4]
Tributyltin Chloride	13.6, 27.2, 28.8, 16.2[5]	N/A
Bis(tributyltin) Oxide	~13.7, ~27.3, ~29.0, ~16.0	N/A
Phenol	N/A	155.5 (C-OH), 129.8 (ortho-C), 121.2 (para-C), 115.7 (meta-C)

## Analysis and Interpretation:

The key to confirming the identity of **tributylphenoxystannane** is the presence of both the characteristic signals for the tributyltin group and the phenoxy group in the correct stoichiometric ratio as determined by <sup>1</sup>H NMR integration.

- **Tributyl Group Signals:** The  $^1\text{H}$  NMR spectrum should show four distinct signals for the butyl chains: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the tin atom. The integration should correspond to a 9:6:6:6 ratio, which simplifies to 3:2:2:2 for a single butyl group. The  $^{13}\text{C}$  NMR will show four signals for the four unique carbons of the butyl chains.<sup>[2][5]</sup>
- **Phenoxy Group Signals:** The  $^1\text{H}$  NMR will display multiplets in the aromatic region (typically 6.8-7.3 ppm) integrating to 5 protons. The  $^{13}\text{C}$  NMR will show signals characteristic of a monosubstituted benzene ring, with the carbon attached to the oxygen appearing significantly downfield (around 160 ppm).<sup>[3][4]</sup>
- **Comparison with Alternatives:**
  - Tributyltin chloride and Bis(tributyltin) oxide will show signals for the tributyltin group but will lack the aromatic signals of the phenoxy group.<sup>[2][5]</sup>
  - Phenol will exhibit the aromatic and hydroxyl proton signals but will not have the aliphatic signals of the tributyl groups.

By carefully analyzing the chemical shifts, integration, and multiplicity in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra and comparing them to the data for potential starting materials and byproducts, a definitive confirmation of the synthesis of **tributylphenoxystannane** can be achieved.

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